molecular formula C9H7F2NO2 B8511143 1,2-Difluoro-4-(2-nitroprop-1-enyl)benzene

1,2-Difluoro-4-(2-nitroprop-1-enyl)benzene

Cat. No.: B8511143
M. Wt: 199.15 g/mol
InChI Key: FCUKZKHRCMMVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-(2-nitroprop-1-enyl)benzene is a useful research compound. Its molecular formula is C9H7F2NO2 and its molecular weight is 199.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

1,2-difluoro-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H7F2NO2/c1-6(12(13)14)4-7-2-3-8(10)9(11)5-7/h2-5H,1H3

InChI Key

FCUKZKHRCMMVHW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-difluorobenzaldehyde (54 g, 380 mmol), ammonium acetate (19 g, 247 mmol), and 4 Å molecular sieves (54 g) were combined in nitroethane (810 mL) and heated at reflux for 24 hours. The reaction was filtered, and concentrated in vacuo. The resultant mixture was partitioned between ethyl acetate (500 mL) and water (300 mL). The organic phase was separated, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was cooled to 4° C. for 2 hours then ethanol (100 mL) was added to give yellow crystals which were collected by filtration. (57.2 g 75.6% yield). 1H NMR (400 MHz, CDCl3) δ 8.0 (s, 1H), 7.15-7.25 (m, 2H), 3.7 (t, 1H), 2.4 (s, 3H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
810 mL
Type
reactant
Reaction Step Three

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